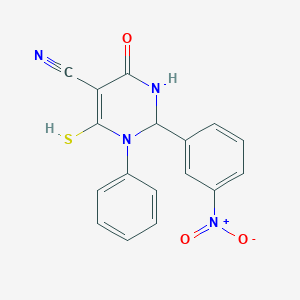
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile, also known as HNP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in laboratory experiments. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain bacterial strains. This compound has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile in laboratory experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another area of interest is its potential as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
合成法
One of the methods used to synthesize 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile involves the reaction of 3-nitrobenzaldehyde with thiourea in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with phenylacetonitrile and potassium hydroxide to obtain this compound. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
科学的研究の応用
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
特性
分子式 |
C17H12N4O3S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O3S/c18-10-14-16(22)19-15(11-5-4-8-13(9-11)21(23)24)20(17(14)25)12-6-2-1-3-7-12/h1-9,15,25H,(H,19,22) |
InChIキー |
JRAHJOUJFQVGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)



![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)